molecular formula C21H19F2N5O B3405630 2,6-difluoro-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]benzamide CAS No. 1396889-31-8

2,6-difluoro-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]benzamide

Cat. No.: B3405630
CAS No.: 1396889-31-8
M. Wt: 395.4
InChI Key: MOWCTAANISKEOE-UHFFFAOYSA-N
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Description

2,6-Difluoro-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a benzamide core substituted with difluoro groups and a pyrimidine ring linked to a phenylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine intermediate. This can be achieved by reacting 2-chloropyrimidine with 4-phenylpiperazine under basic conditions to form 2-(4-phenylpiperazin-1-yl)pyrimidine. The next step involves the introduction of the benzamide moiety. This is done by reacting the pyrimidine intermediate with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors for precise control of reaction conditions, such as temperature and pH, and the implementation of purification techniques like recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The difluoro groups on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, particularly at the piperazine ring or the pyrimidine moiety.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while hydrolysis would produce 2,6-difluorobenzoic acid and the corresponding amine derivative.

Scientific Research Applications

2,6-Difluoro-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]benzamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This action is beneficial in conditions where acetylcholine levels are deficient, such as in Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

    2,6-Difluorobenzamide: Lacks the pyrimidine and piperazine moieties, making it less complex and potentially less active in biological systems.

    4-Phenylpiperazine: A simpler structure that serves as a building block for more complex molecules like the compound .

    Pyrimidine Derivatives: Various pyrimidine-based compounds are used in medicinal chemistry for their diverse biological activities.

Uniqueness

2,6-Difluoro-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]benzamide stands out due to its multi-functional structure, which combines the properties of difluorobenzamide, phenylpiperazine, and pyrimidine. This combination enhances its potential as a versatile compound in drug discovery and development.

Properties

IUPAC Name

2,6-difluoro-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F2N5O/c22-17-7-4-8-18(23)19(17)20(29)26-15-13-24-21(25-14-15)28-11-9-27(10-12-28)16-5-2-1-3-6-16/h1-8,13-14H,9-12H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOWCTAANISKEOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C=N3)NC(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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